Home > Products > Screening Compounds P103153 > 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one - 1443981-66-5

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Catalog Number: EVT-1737437
CAS Number: 1443981-66-5
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a derivative of 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one. It features a central amino­ethyl­idene-3-methyl­pyrazol-5-one segment stabilized by an intra­molecular N—H⋯O hydrogen bond [].
  • Compound Description: This class of compounds represents a series of pyrazolopyranopyrimidines synthesized using silica-supported ionic liquids [].
  • Compound Description: This compound is a derivative of 1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one. Studies have focused on its biological activity, particularly its antibacterial properties [].
  • Compound Description: This compound has been subjected to theoretical and experimental spectral analysis, including UV-Vis, IR, and NMR spectroscopy [].
  • Compound Description: This compound has been studied for its molecular structure, electronic properties, and in vitro antioxidant properties using DFT and HF computational methods [].
  • Compound Description: This compound, characterized by X-ray crystallography, displays a contorted conformation with an 86.54° dihedral angle between the heterocyclic rings [].
  • Compound Description: This group includes compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which are isostructural and characterized by single crystal diffraction [].
  • Compound Description: This compound has been investigated for its spectroscopic, electronic, and thermodynamic properties using DFT and HF methods [].
  • Compound Description: The crystal structure of this compound reveals layers of molecules stacking along the b-axis, stabilized by C—H⋯O intermolecular hydrogen bonds [].
  • Compound Description: This group includes a series of novel heterocyclic compounds synthesized from chalcones and characterized by X-ray crystallography [].
  • Compound Description: This group of compounds represents substituted derivatives of Quinazoline Pyrazole synthesized using polyphosphoric acid as a catalyst [].
  • Compound Description: This complex molecule, containing multiple heterocyclic systems, has been structurally characterized by X-ray crystallography [].
  • Compound Description: This compound has undergone theoretical analysis of its electronic, geometric, and spectroscopic properties using DFT and HF methods [].
  • Compound Description: This compound's molecular geometry and spectroscopic properties have been studied using HF and DFT methods [].
  • Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including NMR and IR spectroscopy [].
  • Compound Description: These compounds have been synthesized and evaluated for their analgesic, antibacterial, and antifungal activities [].
  • Compound Description: This compound exhibits anticancer activity and has been studied for its electronic and molecular structure using X-ray analysis and spectral methods [].
  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit, each featuring an intramolecular O—H⋯O hydrogen bond [].
  • Compound Description: This compound is a 4,5-dihydro-1H-1,2,4-triazol-5-one derivative that has been studied for its acidic properties [].
  • Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing a triclinic crystal system [].
  • Compound Description: This compound, characterized by X-ray crystallography, features a disordered cyclohexyl ring and intermolecular hydrogen bonds [].
  • Compound Description: This compound has been studied for its theoretical properties using DFT and its antimicrobial activity against various bacteria [].
  • Compound Description: This group of compounds, synthesized from pyrazolone derivatives, has been evaluated for antimicrobial activities [].
  • Compound Description: This complex molecule, containing thiazole and triazole rings, has been characterized by X-ray crystallography and found to exhibit a twisted conformation [].
  • Compound Description: This compound features two pyrazole rings linked by an ethylamino bridge and stabilized by an intramolecular N—H⋯O hydrogen bond [].
  • Compound Description: This compound, similar to compound 25, contains two pyrazole rings linked by a (thiophen-2-yl)methylamino bridge and stabilized by an intramolecular N—H⋯O hydrogen bond [].
  • Compound Description: These groups of compounds are synthesized from the hydrazide of 3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic acid and characterized by X-ray analysis [].
  • Compound Description: This compound, characterized by X-ray crystallography, contains two pyrazolone rings linked by a complex aminomethylbenzyl bridge and features an intramolecular N—H⋯O hydrogen bond [].
  • Compound Description: This novel compound is synthesized from a quinoline derivative and characterized by various spectroscopic methods [].
  • Compound Description: This compound, featuring a benzodiazepine ring system, has been analyzed for its crystal packing and intermolecular interactions [].
  • Compound Description: This compound, containing both pyrazole and thiazole rings, has been structurally characterized by X-ray crystallography [].
  • Compound Description: This group of compounds is synthesized through a stereoselective ring-opening reaction and characterized by X-ray crystallography [].
  • Compound Description: This series of compounds, synthesized from triazole derivatives, has been characterized by various spectroscopic methods, including NMR and IR [].
  • Compound Description: This compound, synthesized from vanillin, features an inter­molecular O—H⋯O hydrogen bond, contributing to its crystal packing [].
  • Compound Description: This copper complex features two deprotonated pyrazolone ligands chelated to the copper atom [].
  • Compound Description: This compound has been studied in silico for its potential as a 3-CLpro non-peptidic inhibitor for COVID-19 [].
  • Compound Description: This compound has been studied using DFT calculations and molecular docking studies for its potential as a Pim-1 kinase cancer inhibitor [].
  • Relevance: This compound shares the 4,5-dihydro-1H-pyrazol-1-yl moiety with 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. The differences lie in the substituents and the presence of a thiazole ring in the compound from [].
  • Compound Description: These compounds were synthesized and studied for their antioxidant and antimicrobial activities [].
  • Compound Description: These compounds were synthesized from 1,2,4-triazole-5-one derivatives and evaluated for their antimicrobial and antioxidant activities [].
  • Compound Description: These compounds were synthesized from triazole derivatives and assessed for their antimicrobial activity [].
  • Compound Description: These compounds were synthesized using ZnO nanoparticles as a catalyst and evaluated for their antioxidant and antimicrobial activities [].
  • Compound Description: These compounds have been synthesized and characterized by elemental analysis and various spectroscopic methods, including NMR and IR [].
  • Compound Description: This compound, structurally characterized by X-ray crystallography, reveals intermolecular interactions contributing to its crystal packing [].
  • Compound Description: These biheterocyclic compounds were synthesized and characterized by NMR and MS [].
  • Compound Description: This uranium complex is characterized by a distorted pentagonal–bipyramidal geometry around the uranium ion, coordinated by two pyrazolone ligands [].
Overview

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative recognized for its diverse biological activities and potential therapeutic applications. Pyrazolone compounds are characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms, which contribute to their reactivity and functional properties. This specific compound is of interest in medicinal chemistry due to its potential as a lead candidate for further development in pharmacological applications.

Source

The compound is cataloged in various chemical databases, with detailed synthesis and structural information available in scientific literature and chemical repositories such as PubChem and BenchChem .

Classification

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one falls under the category of pyrazolone derivatives, which are known for their anti-inflammatory, analgesic, and antioxidant properties. These compounds have garnered attention for their ability to act as building blocks in the synthesis of more complex heterocyclic structures.

Synthesis Analysis

The synthesis of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds. The general method includes:

  1. Starting Materials: The synthesis begins with 2-methoxyethyl substituted hydrazine and 3-methyl-4,5-dihydro-1H-pyrazol-5-one.
  2. Reagents: Common reagents include acetic acid or other solvents that facilitate the reaction conditions.
  3. Reaction Conditions: The reaction may be performed under reflux conditions to ensure complete conversion of starting materials into the desired product.
  4. Yield: The process often results in moderate to high yields depending on the specific conditions employed.

The detailed synthesis pathway can be illustrated as follows:

  • The initial condensation of hydrazine with ethyl acetoacetate leads to the formation of a hydrazone intermediate.
  • Subsequent cyclization occurs to form the pyrazolone structure through dehydration and rearrangement processes.
Molecular Structure Analysis

The molecular structure of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be represented as follows:

  • Molecular Formula: C7H12N2O2
  • IUPAC Name: 2-(2-methoxyethyl)-5-methyl-4H-pyrazol-3-one
  • Structural Features:
    • A five-membered pyrazolone ring.
    • A methoxyethyl group at the 1-position.
    • A methyl group at the 3-position.

Data

The compound's InChI Key is GNMGHXWVDFHKIZ-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases.

Chemical Reactions Analysis

Pyrazolone derivatives like 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one participate in various chemical reactions:

  1. Nucleophilic Reactions: The compound can act as a nucleophile due to the presence of electron-rich nitrogen atoms in the pyrazolone ring.
  2. Electrophilic Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at positions ortho or para to substituents on the aromatic ring.
  3. Condensation Reactions: The compound can react with aldehydes or ketones to form more complex derivatives through condensation processes.

These reactions highlight its versatility as a building block for synthesizing other biologically active compounds.

Mechanism of Action

The mechanism by which 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exerts its biological effects is multifaceted:

  1. Anti-inflammatory Activity: The compound may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
  2. Antioxidant Properties: It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.
  3. Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

These actions contribute to its potential therapeutic uses in treating inflammatory diseases and infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting point data may vary but generally falls within the range typical for pyrazolone derivatives.

Chemical Properties

  • Solubility: The presence of polar groups like methoxy may enhance solubility in organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity and purity during synthesis .

Applications

The scientific uses of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one are extensive:

  1. Medicinal Chemistry: As a lead compound for developing new anti-inflammatory and analgesic drugs.
  2. Biological Research: Studying mechanisms of action related to oxidative stress and inflammation.
  3. Synthetic Chemistry: Serving as an intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.

Properties

CAS Number

1443981-66-5

Product Name

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

IUPAC Name

2-(2-methoxyethyl)-5-methyl-4H-pyrazol-3-one

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c1-6-5-7(10)9(8-6)3-4-11-2/h3-5H2,1-2H3

InChI Key

GNMGHXWVDFHKIZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)CCOC

Canonical SMILES

CC1=NN(C(=O)C1)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.